Cas no 2171947-26-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid
- 2171947-26-3
- EN300-1499571
- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid
-
- インチ: 1S/C24H20N2O6/c27-22(26-11-14(12-26)23(28)29)21-20(9-10-31-21)25-24(30)32-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,14,19H,11-13H2,(H,25,30)(H,28,29)
- InChIKey: ICIKELJCVOCPBF-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=COC=1C(N1CC(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 432.13213636g/mol
- どういたいしつりょう: 432.13213636g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1499571-500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1499571-100mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1499571-2500mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1499571-50mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1499571-10000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1499571-1000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1499571-1.0g |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1499571-250mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1499571-5000mg |
1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]azetidine-3-carboxylic acid |
2171947-26-3 | 5000mg |
$9769.0 | 2023-09-27 |
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acidに関する追加情報
Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid (CAS No. 2171947-26-3)
1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid, identified by its CAS number 2171947-26-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fused heterocyclic rings and functional groups that contribute to its unique chemical properties. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an azetidine core suggests potential applications in the design of bioactive molecules, particularly in the development of novel therapeutic agents.
The structural complexity of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid makes it a promising candidate for further investigation in drug discovery. The fluoren scaffold, known for its rigidity and electronic properties, can enhance the binding affinity of a molecule to biological targets. Additionally, the furan and azetidine rings introduce additional conformational flexibility, which is often crucial for optimizing pharmacokinetic profiles. The methoxycarbonyl group serves as a protecting group or a key pharmacophore, depending on the context of its use in synthetic chemistry.
In recent years, there has been growing interest in the development of molecules that incorporate fluorene derivatives due to their ability to modulate various biological pathways. For instance, studies have shown that fluorene-based compounds exhibit potential in anticancer therapy by interfering with DNA replication and transcription processes. The 1-3-(...) compound, with its extended structure, may offer new insights into how such modifications can be leveraged to improve therapeutic efficacy.
The azetidine ring is another important structural feature that contributes to the compound's biological activity. Azetidines are five-membered heterocycles that are frequently employed in medicinal chemistry due to their ability to mimic natural amino acid structures. This similarity can facilitate interactions with enzymes and receptors, making azetidine-based compounds valuable scaffolds for drug design. The combination of an azetidine core with other functional groups such as the furan moiety and the fluorenylmethoxycarbonyl substituent creates a multifaceted molecule with potential applications across multiple therapeutic areas.
Recent research has highlighted the importance of bioisosteric replacements in drug development, where structural analogs are designed to maintain or improve biological activity while altering pharmacokinetic properties. The presence of both furan and azetidine rings in this compound suggests that it may serve as a versatile scaffold for exploring such bioisosteric relationships. For example, replacing one ring with another while maintaining key functional groups could lead to novel compounds with enhanced solubility or metabolic stability.
The synthesis of 1-3-(...) azetidine carboxylic acid involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies may include condensation reactions, cyclization processes, and functional group transformations. The use of advanced techniques such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions could be employed to introduce the desired structural features efficiently. Given the complexity of the molecule, computational methods like molecular modeling may also play a crucial role in guiding synthetic pathways and predicting biological activity.
In terms of biological evaluation, this compound has not yet been widely studied in clinical settings; however, preclinical investigations suggest that molecules with similar structural motifs may exhibit promising activities against various diseases. For instance, derivatives of azetidines have shown potential as protease inhibitors, which are critical targets in treating conditions such as inflammation and cancer. The additional presence of a fluorene-based moiety could further enhance binding interactions with specific enzymes or receptors, making this compound an attractive candidate for further exploration.
The pharmaceutical industry increasingly relies on high-throughput screening (HTS) and structure-based drug design (SBDD) approaches to identify novel lead compounds. The unique structural features of 1-(...) carboxylic acid, including its rigid fluorene core and flexible azetidine-furan framework, make it well-suited for these methodologies. By leveraging HTS data or SBDD techniques, researchers can rapidly assess the biological potential of this compound and identify optimized derivatives with improved pharmacological profiles.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when developing new pharmaceutical entities like this one. Detailed documentation of synthetic routes, quality control measures, and stability studies is necessary to support clinical trials and eventual market approval. Collaborations between academic institutions and industry partners can facilitate these processes by combining expertise in synthetic chemistry with regulatory affairs knowledge.
The future directions for research on 1-(...) azetidine carboxylic acid may include exploring its role as a building block for more complex drug candidates or investigating its mechanism of action in vitro and in vivo. Advances in chemical biology techniques could enable researchers to dissect how this molecule interacts with biological targets at a molecular level. Additionally, interdisciplinary approaches integrating computational chemistry with experimental pharmacology may provide deeper insights into its therapeutic potential.
In conclusion,1-(...) azetidine carboxylic acid (CAS No: 2171947-26-3) represents an intriguing compound with significant promise in pharmaceutical research due to its complex structure and diverse functional groups. Its synthesis presents both challenges and opportunities for innovation in medicinal chemistry while offering avenues for exploration across multiple disease areas through further biochemical characterization.
2171947-26-3 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid) 関連製品
- 1803575-37-2(3-Amino-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-methanol)
- 1213111-73-9((1S)-1-(3-CHLORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 59898-68-9(4-Benzyl-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)
- 1337439-07-2(3-Cyclobutylpiperidine)
- 1240526-60-6(tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)
- 1630470-28-8((2R)-2-[2-(trifluoromethyl)phenyl]propanoic acid)
- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)
- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)
- 1805218-44-3(Methyl 2-chloro-3-cyano-4-methoxybenzoate)




